PurA protein - 149025-15-0

PurA protein

Catalog Number: EVT-1466544
CAS Number: 149025-15-0
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PurA protein, also known as Purine Nucleoside Phosphorylase, is an essential enzyme involved in the purine salvage pathway, which recycles purines for nucleotide synthesis. This protein plays a crucial role in maintaining cellular nucleotide pools and is particularly important in organisms that rely on salvaging nucleotides from their environment. The PurA protein catalyzes the reversible phosphorolysis of purine nucleosides into their corresponding bases and ribose-1-phosphate, thus facilitating nucleotide recycling.

Source

PurA protein is found in various organisms, including bacteria, yeast, and mammals. In humans, it is encoded by the PURA gene located on chromosome 5. The protein has been studied extensively in model organisms such as Escherichia coli and Saccharomyces cerevisiae, where its function and structure have been elucidated through biochemical assays and structural biology techniques.

Classification

PurA protein belongs to the family of nucleoside phosphorylases, which are classified based on their substrate specificity and catalytic mechanisms. This enzyme is characterized by its ability to act on purine nucleosides, distinguishing it from other nucleoside phosphorylases that may act on pyrimidines or other substrates.

Synthesis Analysis

Methods

The synthesis of PurA protein can be achieved through various methods, including recombinant DNA technology and cell-free expression systems. The Protein synthesis Using Recombinant Elements (PURE) system is a notable method for producing PurA protein in vitro. This system utilizes purified components necessary for transcription and translation, eliminating the complexities associated with cellular systems.

Technical Details

  1. Recombinant Expression: The gene encoding PurA is cloned into an expression vector and transformed into a suitable host organism (e.g., E. coli). Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  2. Cell-Free Systems: The PURE system allows for rapid synthesis of PurA by mixing purified ribosomes, tRNAs, amino acids, and other translation factors with a DNA template encoding the PurA protein. This method offers high control over reaction conditions and minimizes post-translational modifications.
  3. Purification: Following synthesis, PurA can be purified using affinity chromatography techniques that exploit tags (e.g., His-tag) added during cloning.
Molecular Structure Analysis

Structure

The structure of PurA protein has been determined through X-ray crystallography and NMR spectroscopy. It typically consists of several domains that facilitate its enzymatic function:

  • Active Site: The active site of PurA contains key residues that interact with the substrate (purine nucleoside) and the phosphate group.
  • Domain Architecture: The protein exhibits a characteristic fold that includes beta sheets and alpha helices, contributing to its stability and functionality.

Data

Crystallographic studies have revealed that PurA forms dimers or higher-order oligomers in solution, which is crucial for its catalytic activity. The structural data provide insights into substrate binding and the mechanism of action.

Chemical Reactions Analysis

Reactions

PurA catalyzes the following reversible reaction:

Purine Nucleoside+PhosphatePurine Base+Ribose 1 Phosphate\text{Purine Nucleoside}+\text{Phosphate}\rightleftharpoons \text{Purine Base}+\text{Ribose 1 Phosphate}

This reaction highlights the enzyme's role in converting nucleosides back to their base forms while releasing ribose-1-phosphate.

Technical Details

The kinetics of the reaction can be studied using spectrophotometric methods to measure changes in absorbance as substrates are converted to products. Enzyme assays often involve varying substrate concentrations to determine Michaelis-Menten parameters such as VmaxV_{max} and KmK_m.

Mechanism of Action

Process

The mechanism of action of PurA involves several steps:

  1. Substrate Binding: The purine nucleoside binds to the active site of PurA.
  2. Phosphorolysis: A phosphate group attacks the glycosidic bond of the nucleoside, leading to the release of the purine base.
  3. Product Release: Ribose-1-phosphate is released from the active site, regenerating the enzyme for another catalytic cycle.

Data

Kinetic studies indicate that PurA exhibits a preference for certain purine nucleosides over others, influencing its efficiency in nucleotide salvage.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Maintains activity across a range of temperatures but is sensitive to extreme pH levels.

Chemical Properties

  • pH Optimum: Typically around pH 7.0 to 8.0.
  • Cofactors: Requires phosphate ions for activity.
  • Inhibition: Certain metabolites can inhibit PurA activity, providing regulatory mechanisms within cells.
Applications

Scientific Uses

PurA protein has several applications in scientific research:

  1. Biochemical Studies: Understanding nucleotide metabolism pathways.
  2. Drug Development: Targeting PurA for therapeutic interventions in diseases linked to nucleotide metabolism disorders.
  3. Synthetic Biology: Utilizing PurA in engineered pathways for nucleotide production or modification.
Molecular Structure & Domain Architecture of PurA

Primary Sequence Analysis & Conserved Motifs

PUR Repeats (I, II, III) & Evolutionary Conservation

The PurA protein (UniProt ID: Q00577) is characterized by three tandem PUR repeats (I-III), each comprising ~58 amino acids. These repeats constitute the signature structural and functional elements of PurA and are evolutionarily conserved from bacteria to humans. In spirochetes (e.g., Borrelia burgdorferi), a single PUR domain exists, while higher eukaryotes exhibit triplicate repeats [2] [3]. Sequence alignments reveal that Repeat I (residues 40–98) and Repeat II (99–157) share 45% identity, while Repeat III (158–216) shows 30% identity with Repeat I. Remarkably, the 26-residue N-terminal segment within each repeat is >90% conserved across vertebrates (Figure 1D) [3]. This conservation underscores the critical role of PUR repeats in nucleic acid binding and protein stability.

Table 1: Evolutionary Conservation of PUR Repeats

OrganismPUR RepeatsSequence Identity vs. HumanFunctional Role
Human (Homo sapiens)I, II, III100%DNA/RNA binding, dimerization
Zebrafish (Danio rerio)I, II, III85%Neuronal development
Fruit fly (Drosophila melanogaster)I, II, III78%mRNA localization
Spirochete (Borrelia burgdorferi)Single domain21–23%ssDNA binding

Glycine-Rich N-Terminal Region & Glutamine/Glutamate-Rich C-Terminus

PurA contains an unstructured N-terminal region (residues 1–39) enriched in glycine (15%) and proline (12%). This segment facilitates protein-protein interactions and modulates conformational flexibility. Conversely, the C-terminus (residues 250–322) is glutamine/glutamate-rich (20% Q/E), forming transient α-helices that mediate interactions with cellular partners like cyclin-dependent kinases and RNA-processing factors. The absence of introns in the PURA gene (chromosome 5q31) places evolutionary constraints on these termini, as mutations frequently cause pathogenic disruptions [2] [3].

Table 2: Key Sequence Features of Human PurA

Domain/RegionResiduesAmino Acid CompositionFunctional Significance
N-terminal region1–3915% Gly, 12% ProProtein-protein interactions, flexibility
PUR Repeat I40–98Conserved β-sheet motifsssDNA/RNA recognition
PUR Repeat II99–157Hydrophobic core, basic residuesDimerization interface
PUR Repeat III158–216Acidic patch, helix-swapRNA binding, P-body association
C-terminal region250–32220% Gln/GluTransient helices, signaling interactions

Tertiary Structure & Dimerization Mechanisms

PC4-like Fold & β-β-β-β-α Topology

PurA adopts a PC4-like fold characteristic of nucleic acid-binding proteins. Each PUR repeat forms a β-β-β-β-α topology, where four antiparallel β-strands create a positively charged groove for nucleic acid binding, followed by a C-terminal α-helix [3] [4]. Repeats I and II fold intramolecularly into a type I domain (β-β-β-β-α-linker-β-β-β-β-α), while Repeat III dimerizes intermolecularly with another PurA monomer to form a type II domain (Figures 1B, 1C) [3]. Structural superpositions reveal near-identical folds between Drosophila melanogaster and Borrelia burgdorferi PUR domains (RMSD = 0.293 Å), despite low sequence identity (21–23%) (Figures 1E–G) [3].

Inter- vs. Intramolecular Interactions in PUR Domains

PurA dimerization is mediated by Repeat III, which exchanges α-helices between two monomers to form a symmetric homodimer (Figure 1C). This "helix-swap" mechanism buries 1,200 Ų of surface area and stabilizes the complex via hydrophobic contacts (e.g., Leu210, Phe214) and hydrogen bonds [3] [1]. In contrast, Repeats I and II maintain intramolecular interactions: Repeat I binds single-stranded DNA/RNA via conserved aromatic residues (Tyr54, Phe76), while Repeat II anchors the dimer through its β-sheet interface [3]. Disruption of dimerization (e.g., by L211R mutation) impairs PurA’s association with processing bodies (P-bodies), a key aspect of PURA syndrome pathology [1].

Structural Dynamics & Mutation Sensitivity

Impact of PURA Syndrome Mutations on Domain Integrity

PURA syndrome mutations (e.g., F233del, L211R) exhibit full disease penetrance due to PurA’s structural promiscuity. These mutations destabilize domain integrity through three mechanisms:

  • Folding disruption: Deletions in Repeat III (e.g., F233del) abolish hydrophobic core packing.
  • RNA-binding loss: Phe76Ala in Repeat I reduces RNA affinity by 100-fold.
  • Dimerization impairment: Leu211Arg disrupts helix-swapping by introducing electrostatic repulsion [1] [3].

Table 3: Pathogenic Mutations and Structural Consequences

MutationDomain AffectedStructural ConsequenceFunctional Deficit
F76ARepeat IDisrupted β-sheet stabilityLoss of RNA binding
L211RRepeat IIIDimerization interface clashImpaired P-body localization
F233delRepeat IIIHydrophobic core collapseProtein aggregation
R245CC-terminusHydrogen bond lossReduced cyclin/CDK binding

RNA/DNA Binding Interfaces & Conformational Flexibility

PurA binds G-rich sequences (e.g., GGNₙ) via a dynamic interface in Repeats I and II. The β-sheet grooves undergo "induced-fit" conformational changes upon nucleic acid binding:

  • DNA recognition: Basic residues (Lys50, Arg88) contact phosphate groups, while Tyr54 intercalates into bases [3] [4].
  • RNA specificity: Repeat III’s acidic patch (Glu195, Asp201) binds RNA stem-loops and recruits P-body components [1] [3].

Molecular dynamics simulations reveal unusually high flexibility in the glycine-rich N-terminus and C-terminal Q/E region. This flexibility enables allosteric regulation: RNA binding to Repeat III stabilizes the dimer, enhancing Repeat I’s affinity for DNA [3] [1]. Pathogenic mutations reduce this cooperativity, explaining the severe neurodevelopmental consequences of PURA syndrome.

Table 4: Key Nucleic Acid-Binding Interfaces

Binding SiteCritical ResiduesTarget MotifBiological Role
Repeat ITyr54, Lys50, Phe76GGGNₓGGGTranscriptional regulation
Repeat IIArg128, Leu130G-rich strandDimer stabilization
Repeat IIIGlu195, Asp201, Phe233RNA stem-loopP-body association

Properties

CAS Number

149025-15-0

Product Name

PurA protein

IUPAC Name

1,2,6-trimethyl-7-(sulfanylmethyl)pyrazolo[1,2-a]pyrazole-3,5-dione

Molecular Formula

C10H12N2O2S

Molecular Weight

224.278

InChI

InChI=1S/C10H12N2O2S/c1-5-7(3)11-8(4-15)6(2)10(14)12(11)9(5)13/h15H,4H2,1-3H3

InChI Key

SSKUPDWYPCSUPE-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CS)C

Synonyms

PurA protein

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